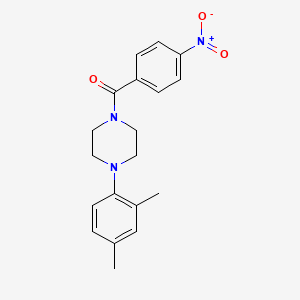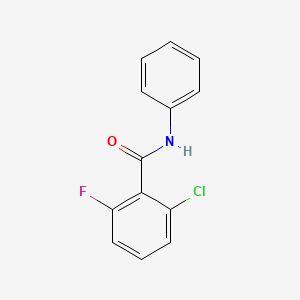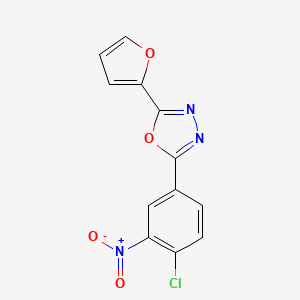![molecular formula C17H14N2O3S B5798898 N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B5798898.png)
N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, commonly known as TAK-659, is a novel small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of drugs known as Bruton's tyrosine kinase (BTK) inhibitors, which have shown promising results in preclinical studies.
Mecanismo De Acción
TAK-659 works by inhibiting the activity of N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, a key enzyme in the B-cell receptor (BCR) signaling pathway. N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide plays a critical role in the survival and proliferation of B-cells, which are important in the immune response. By inhibiting N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, TAK-659 disrupts the BCR signaling pathway, leading to the death of cancer cells.
Biochemical and physiological effects:
TAK-659 has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and high plasma exposure. It has also demonstrated good tissue penetration and distribution, with high levels of the compound found in tumor tissues. TAK-659 has been well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of TAK-659 is its potent anti-tumor activity, which has been demonstrated in a variety of preclinical models. It has also shown synergy with other anti-cancer agents, making it a potential candidate for combination therapy. However, one limitation of TAK-659 is its specificity for N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide, which may limit its effectiveness in cancers that do not rely on BCR signaling for survival.
Direcciones Futuras
There are several potential future directions for the development of TAK-659. One area of interest is the use of TAK-659 in combination with other anti-cancer agents, such as immune checkpoint inhibitors or other targeted therapies. Another potential direction is the development of TAK-659 for the treatment of autoimmune diseases, such as rheumatoid arthritis or lupus, which are also driven by B-cell activity. Finally, there is interest in the development of TAK-659 analogs with improved pharmacokinetic properties or broader specificity for other kinases involved in cancer cell survival.
Métodos De Síntesis
The synthesis of TAK-659 involves a multi-step process that includes the reaction of 2-thienylacetic acid with 4-aminophenol to form an amide intermediate. This intermediate is then reacted with furfurylamine to form the final product, TAK-659. The synthesis method has been optimized to produce high yields of the compound with good purity.
Aplicaciones Científicas De Investigación
TAK-659 has been extensively studied in preclinical models of cancer, including both solid tumors and hematological malignancies. It has shown potent anti-tumor activity in vitro and in vivo, and has demonstrated synergy with other anti-cancer agents. TAK-659 has also been shown to inhibit N-(2-{[2-(2-thienyl)acetyl]amino}phenyl)-2-furamide activity in cancer cells, leading to the inhibition of downstream signaling pathways that are critical for cancer cell survival and proliferation.
Propiedades
IUPAC Name |
N-[2-[(2-thiophen-2-ylacetyl)amino]phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c20-16(11-12-5-4-10-23-12)18-13-6-1-2-7-14(13)19-17(21)15-8-3-9-22-15/h1-10H,11H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCUENUCIQGJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CC2=CC=CS2)NC(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(thiophen-2-ylacetyl)amino]phenyl}furan-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2,5-dimethylphenyl)amino]-1-(4-methylphenyl)ethanone](/img/structure/B5798816.png)

![(4-{[(4-methoxy-3-methylphenyl)sulfonyl]amino}phenyl)acetic acid](/img/structure/B5798834.png)



![N-[4-(acetylamino)phenyl]-3-(4-tert-butylphenyl)acrylamide](/img/structure/B5798866.png)

![2-ethyl-N-{2-[4-(2-ethylbutanoyl)-1-piperazinyl]ethyl}butanamide](/img/structure/B5798879.png)

![N-[5-(allylthio)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5798889.png)
![4-[(2,3-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5798899.png)

